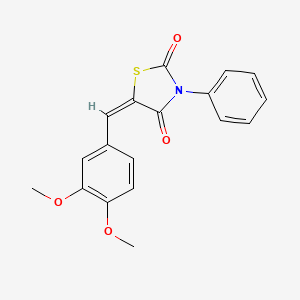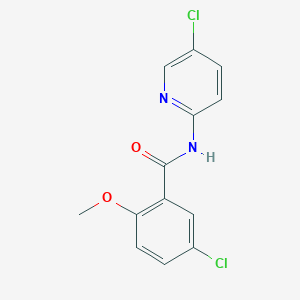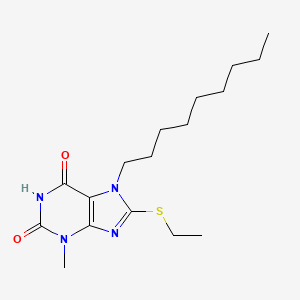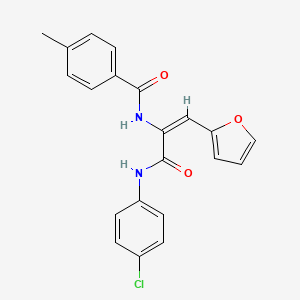![molecular formula C17H25Cl3N2O B11707942 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}octanamide est un composé organique complexe caractérisé par sa structure moléculaire unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}octanamide implique généralement la réaction du 2,2,2-trichloro-1-[(2-méthylphényl)amino]éthanol avec le chlorure d'octanoyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est ensuite purifié à l'aide de techniques standard telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité.
Méthodes de production industrielle
À l'échelle industrielle, la production de N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}octanamide peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction tels que la température, la pression et les concentrations de réactifs est cruciale pour optimiser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}octanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'amines ou d'alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où les atomes de chlore sont remplacés par d'autres nucléophiles tels que les groupes hydroxyde, alcoxyde ou amine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther sec.
Substitution : Hydroxyde de sodium en milieu aqueux.
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Amines ou alcools.
Substitution : Dérivés substitués correspondants.
Applications de la recherche scientifique
N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}octanamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de divers dérivés.
Biologie : Investigué pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques et les voies métaboliques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}octanamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies exactes et les interactions moléculaires dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}hexanamide
- N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}acétate
- N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}butanamide
Unicité
N-{2,2,2-trichloro-1-[(2-méthylphényl)amino]éthyl}octanamide est unique en raison de sa chaîne d'octanamide spécifique, qui confère des propriétés physico-chimiques distinctes par rapport à ses analogues à chaîne plus courte. Cette unicité peut influencer sa solubilité, sa réactivité et son activité biologique, la rendant adaptée à des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C17H25Cl3N2O |
|---|---|
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]octanamide |
InChI |
InChI=1S/C17H25Cl3N2O/c1-3-4-5-6-7-12-15(23)22-16(17(18,19)20)21-14-11-9-8-10-13(14)2/h8-11,16,21H,3-7,12H2,1-2H3,(H,22,23) |
Clé InChI |
GPHXFXSCEKRHEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)


![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)
![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)

![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)

![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
